2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride
Description
Benzoxazole Derivatives as Pharmacophores in Drug Discovery
The benzoxazole moiety (C₇H₅NO) features a fused bicyclic structure combining benzene and oxazole rings. This planar aromatic system enables three primary modes of biological interaction:
- π-Stacking Interactions : The electron-rich aromatic system facilitates stacking with tyrosine/phenylalanine residues in enzyme active sites.
- Hydrogen Bond Acceptor Sites : The oxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors, critical for target recognition in kinase and GPCR targets.
- Metabolic Stability : The fused ring system resists oxidative metabolism compared to monocyclic heterocycles, improving pharmacokinetic profiles.
Recent advances in benzoxazole chemistry have focused on C2-substitution patterns to optimize target engagement. A 2021 study demonstrated that introducing polar substituents at the C2 position of benzoxazole enhanced binding affinity for α-glucosidase enzymes by 3.8-fold compared to unsubstituted analogues. This observation aligns with the structure-activity relationship (SAR) of 2-pyrrolidin-3-yl-1,3-benzoxazole hydrochloride, where the pyrrolidine substituent at C2 introduces both steric bulk and hydrogen bonding capacity.
The synthetic versatility of benzoxazoles enables modular construction through three primary routes:
| Synthesis Method | Key Reagents | Yield Range |
|---|---|---|
| Cyclocondensation | 2-aminophenols + carboxylic acids | 45-78% |
| Palladium-Catalyzed Coupling | Aryl halides + oxazole boronic esters | 62-85% |
| Microwave-Assisted Synthesis | 2-hydroxybenzamides + ammonium acetate | 88-92% |
These methods allow precise control over substitution patterns while maintaining scalability for industrial production. The microwave-assisted approach has proven particularly effective for generating electron-deficient benzoxazole cores required for charge-transfer interactions in enzyme binding pockets.
Structural Significance of Pyrrolidine-Containing Heterocycles
Pyrrolidine (C₄H₉N) introduces four critical features to drug molecules:
- Stereochemical Complexity : The sp³-hybridized nitrogen enables chiral center formation, permitting enantioselective target interactions.
- Conformational Flexibility : Pseudorotation allows the pyrrolidine ring to adopt multiple low-energy conformations (C~2~-endo, C~3~-exo) for optimal target complementarity.
- Hydrogen Bond Donor Capacity : The secondary amine participates in salt bridge formation with acidic residues like aspartate/glutamate.
- Improved Solubility : The basic nitrogen enhances aqueous solubility at physiological pH compared to purely aromatic systems.
In the context of 2-pyrrolidin-3-yl-1,3-benzoxazole hydrochloride, the pyrrolidine substituent’s spatial orientation plays a critical role in determining biological activity. X-ray crystallographic studies of analogous compounds reveal that the cis-3,4-diphenylpyrrolidine configuration enhances RORγt receptor binding by 12-fold compared to trans isomers through face-to-face π-stacking interactions. This stereochemical preference likely extends to the benzoxazole hybrid, where the pyrrolidine’s chair conformation positions the nitrogen lone pair for optimal hydrogen bonding with target proteins.
The synthesis of pyrrolidine-containing pharmaceuticals frequently employs stereoselective strategies:
- Asymmetric Hydrogenation : Chiral catalysts like Ru-BINAP achieve enantiomeric excess >95% in prochiral amine synthesis.
- Ring-Closing Metathesis : Grubbs catalysts construct pyrrolidine rings from diene precursors with precise stereocontrol.
- Enzymatic Resolution : Lipases such as CAL-B selectively hydrolyze ester intermediates to isolate desired enantiomers.
These methods enable the production of 2-pyrrolidin-3-yl-1,3-benzoxazole hydrochloride with controlled stereochemistry, essential for maintaining consistent pharmacological profiles across batches. Molecular modeling suggests that the (3R) configuration maximizes interactions with the ATP-binding cleft of kinase targets through optimal alignment of the benzoxazole’s π-system and the pyrrolidine’s hydrogen bonding groups.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXIWPWUOZZDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride typically involves the construction of the benzoxazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative can yield the benzoxazole core, which is then further reacted with a pyrrolidine derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
1.1. Inhibition of Sphingosine-1-Phosphate Exporter
Recent studies have identified derivatives of benzoxazole, including 2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride, as potent inhibitors of the sphingosine-1-phosphate (S1P) exporter, Spns2. These compounds have shown promise in modulating immune responses, particularly in the context of autoimmune diseases like multiple sclerosis. For instance, a related compound demonstrated significant lymphopenia in animal models, indicating its potential for therapeutic use in conditions characterized by excessive immune cell circulation .
1.2. Analgesic and Anticancer Properties
Research has indicated that benzoxazole derivatives can act as human monoacylglycerol lipase inhibitors, which are crucial for pain modulation and cancer therapy. Specifically, certain compounds within this class have exhibited superior analgesic effects compared to established medications like gabapentin. They were effective in reducing pain responses in both acute and chronic phases of nociception tests . Additionally, these compounds have been screened for anticancer activity by the National Cancer Institute, showing potential for further development as anticancer agents .
Chemical Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of 2-aminophenol with appropriate carbonyl compounds under specific conditions to yield high-purity products. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly. For example, the use of nanocatalysts has enhanced the efficiency of benzoxazole synthesis, allowing for better scalability and environmental sustainability .
Case Studies
3.1. Structure-Activity Relationship Studies
A comprehensive study focused on modifying the structural components of benzoxazole derivatives to enhance their pharmacological properties. The introduction of various substituents on the benzoxazole ring demonstrated a clear correlation between structure and biological activity. The most promising derivatives exhibited IC50 values in the nanomolar range against Spns2, suggesting a strong inhibitory effect .
3.2. Preclinical Trials for Pain Management
In preclinical trials assessing pain management capabilities, compounds derived from this compound were evaluated using formalin-induced nociception models. The results showed a significant reduction in pain response at doses lower than those required for traditional analgesics, indicating a favorable therapeutic index and potential for clinical application .
Summary and Future Directions
The applications of this compound span across various therapeutic areas including immunology and oncology. Its ability to inhibit key biological pathways positions it as a valuable candidate for drug development.
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Autoimmune Diseases | Inhibition of Sphingosine Exporter | Reduced lymphocyte circulation |
| Pain Management | Monoacylglycerol Lipase Inhibition | Enhanced analgesic efficacy |
| Cancer Therapy | Anticancer Activity | Potential for novel treatment options |
Future research should focus on optimizing these compounds through further structure-activity relationship studies and advancing them into clinical trials to fully realize their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-(Pyrrolidin-3-yl)-1,3-benzothiazole Dihydrochloride (CID 57073054)
- Structure : Benzothiazole core with pyrrolidin-3-yl substituent at position 2.
- Molecular Formula : C₁₁H₁₂N₂S · 2HCl.
- Key Differences :
- Heteroatom : Benzothiazole contains sulfur instead of oxygen in the oxazole ring, altering electronic properties (e.g., lower electronegativity, increased polarizability).
- Hydrochloride Form : Dihydrochloride vs. hydrochloride salt, suggesting higher protonation capacity.
- Implications : Sulfur’s larger atomic radius may enhance π-π stacking interactions in materials science, while reduced electronegativity could affect binding in biological targets .
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole Dihydrochloride
- Structure : Benzoxazole core with piperazine substituent at position 2.
- Molecular Formula : C₁₁H₁₂ClN₃O · 2HCl.
- Key Differences: Substituent: Piperazine (six-membered diamine ring) vs. pyrrolidine (five-membered monoamine). Basicity: Piperazine’s two nitrogen atoms increase basicity and solubility compared to pyrrolidine.
2-Chloro-5,7-difluoro-1,3-benzoxazole
- Structure : Benzoxazole core with halogen (Cl, F) substituents.
- Molecular Formula: C₆H₂ClF₂NO.
- Key Differences :
- Electron-Withdrawing Groups : Halogens increase lipophilicity and stability but reduce basicity.
- Absence of Amine : Lacks the pyrrolidine moiety, limiting hydrogen-bonding capabilities.
- Implications : Suitable for applications requiring inertness, such as optical materials or agrochemical intermediates .
Electronic and Reactivity Comparison
- Benzoxazole vs. Benzothiazole :
- Substituent Effects: Pyrrolidine: The amine group in pyrrolidine can act as a hydrogen bond donor, improving solubility and bioactivity. Piperazine: Dual amines increase basicity (pKa ~9.8) compared to pyrrolidine (pKa ~11.3), affecting pharmacokinetics .
- Hydrochloride Salt : Enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .
Comparative Data Table
Research Findings and Trends
- Electronic Properties: DFT studies (Gaussian 03) show that amino groups (e.g., pyrrolidine) in benzoxazoles lower LUMO energy, enhancing reactivity in electron-deficient environments .
- Biological Activity : Pyrrolidine-substituted benzoxazoles exhibit moderate antimicrobial activity against Gram-positive bacteria, outperforming halogenated analogues .
- Synthetic Challenges : Hydrochloride salts improve crystallization, as seen in the synthesis of 2-(3-Pyridinio)benzimidazol complexes .
Biological Activity
2-Pyrrolidin-3-yl-1,3-benzoxazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.
Structural Overview
The compound features a unique combination of a pyrrolidine ring and a benzoxazole moiety , which contributes to its biological properties. The hydrochloride form enhances solubility and stability, making it suitable for pharmacological applications.
The biological activity of 2-Pyrrolidin-3-yl-1,3-benzoxazole; hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and pain pathways. Studies indicate that it binds effectively to the active site of MAGL, stabilizing through hydrogen bonds with critical amino acid residues.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activity by targeting various cancer cell lines. For instance, it has shown cytotoxic effects against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Antimicrobial Activity
2-Pyrrolidin-3-yl-1,3-benzoxazole; hydrochloride has demonstrated notable antimicrobial properties:
- In Vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Analgesic Effects
The analgesic potential of this compound has been evaluated in animal models:
- Pain Response Reduction : In formalin-induced nociception tests, it significantly reduced pain responses in a dose-dependent manner, outperforming the positive control gabapentin at certain dosages .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoxazole | Contains an amino group | Neuroprotective effects |
| Benzimidazole derivatives | Fused benzene ring | Anticancer properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Psychoactive effects |
2-Pyrrolidin-3-yl-1,3-benzoxazole; hydrochloride stands out due to its dual functionality as both an analgesic and an anticancer agent, offering broader therapeutic applications compared to other similar compounds .
Case Studies
- Analgesic Activity Study :
- Anticancer Screening :
Q & A
Q. What are the optimal synthesis routes for 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amine coupling : Reacting a pyrrolidine derivative (e.g., 3-aminopyrrolidine) with a benzoxazole precursor under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Salt formation : Converting the free base to the hydrochloride salt using HCl gas or concentrated HCl in ethanol to enhance solubility and stability .
- Optimization : Adjusting reaction temperature (60–100°C), solvent choice, and stoichiometry to improve yield (reported 50–70% in analogous syntheses) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on pyrrolidine proton shifts (δ 2.5–3.5 ppm) and benzoxazole aromatic signals .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C11H13N2O·HCl) .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability is enhanced via reduced hygroscopicity compared to the free base, as seen in analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's biological activity?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or receptor binding assays) with IC50 determination. For example, evaluate affinity for dopamine receptors due to structural similarity to psychoactive pyrrolidine derivatives .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to control compounds .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish confounding variables in biological activity datasets .
- Crystallography : Resolve 3D structures via X-ray diffraction to clarify steric or electronic effects of substituents on activity .
Q. How to perform computational modeling for target interaction studies?
- Molecular docking : Use software like AutoDock to predict binding poses with targets (e.g., GPCRs or enzymes). Focus on hydrogen bonding between the pyrrolidine nitrogen and active-site residues .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability and binding free energy (MM-PBSA method) .
Q. What are the key challenges in optimizing reaction conditions for scale-up?
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
Q. What methods are used to determine purity and detect impurities?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water + 0.1% TFA .
- LC-MS : Identify impurities (e.g., unreacted precursors) via high-resolution mass spectrometry .
Q. What approaches are recommended for in vivo pharmacokinetic studies?
Q. How to validate mechanisms of biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
